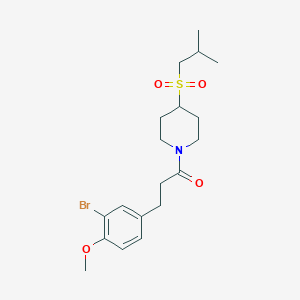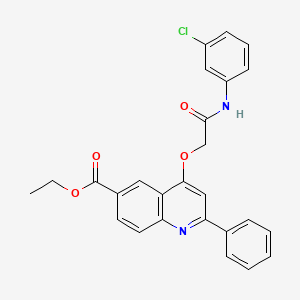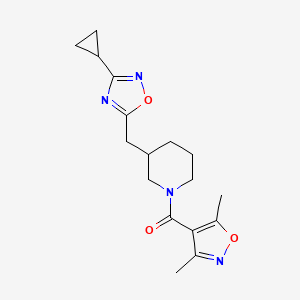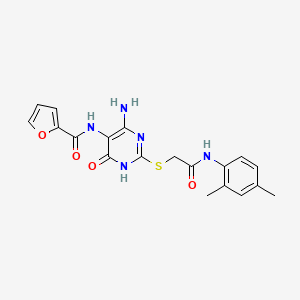![molecular formula C10H9N3OS2 B2873692 4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol CAS No. 1310810-99-1](/img/structure/B2873692.png)
4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-amino-5H-thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol” is a chemical compound with the molecular formula C10H9N3OS2 . It is also known as "2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol" .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, a one-pot synthesis of 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles has been described, which involves the reaction of aromatic aldehydes with thioglycolic acid and thiosemicarbazide .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectral techniques. For instance, FTIR and NMR (1H and 13C) can be used for characterization .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions and reactants used. For instance, one study describes the transformation of equimolar mixtures of aromatic aldehydes with thioglycolic acid and thiosemicarbazide into 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its molecular weight is approximately 251.328 Da .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quantum Chemical and Molecular Dynamics Simulation Studies : A study utilized quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives, including 4-(2-aminothiazole-4-yl)-phenol, against corrosion of iron. This research highlighted the potential application of these compounds in protecting metals from corrosion, suggesting their significant role in industrial maintenance and longevity of metal structures (Kaya et al., 2016).
Antimicrobial Activity
Synthesis of Formazans from Mannich Base : Another study explored the synthesis of formazans from a Mannich base derived from a thiadiazole compound, demonstrating moderate antimicrobial activity against pathogenic bacterial and fungal strains. This suggests that derivatives of thiadiazole, by extension, could serve as a scaffold for developing new antimicrobial agents (Sah et al., 2014).
Antiproliferative Effects
Antiproliferative-Antimicrobial Properties of Schiff Bases : A comprehensive study on Schiff bases derived from 1,3,4-thiadiazole compounds revealed their DNA protective ability against oxidative mixtures and significant antimicrobial activity against Staphylococcus epidermidis. Notably, one compound exhibited cytotoxicity on cancer cell lines, highlighting the antiproliferative potential of thiadiazole derivatives for chemotherapy applications (Gür et al., 2020).
Pharmacological Investigations
Design of Phenothiazine-Thiadiazole Hybrids : Research on phenothiazine and 1,3,4-thiadiazole hybrid derivatives for antitubercular agents showed that certain compounds possess significant inhibition activity against Mycobacterium tuberculosis. This illustrates the compounds' potential as lead structures in developing new antitubercular drugs, highlighting the versatility of thiadiazole derivatives in medicinal chemistry (Ramprasad et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial activity .
Propiedades
IUPAC Name |
4-(2-amino-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS2/c11-10-12-13-8(16-10)5-15-9(13)6-1-3-7(14)4-2-6/h1-5,9,14H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBMUTKUOSBHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2N3C(=CS2)SC(=N3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2873611.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2873613.png)

![Ethyl 5-(naphthalene-2-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873615.png)


![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)
![Methyl 6-isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2873629.png)

![4-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2873631.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone](/img/structure/B2873632.png)